![molecular formula C26H20FN3O B4812974 (Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4812974.png)
(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound that features a cyano group, an indole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Bases: Piperidine, pyridine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its structural features allow it to interact with specific enzymes and receptors, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide include:
- 4-Chloromethcathinone
- 3-Methylmethcathinone
- 4-Bromomethcathinone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of the cyano group, indole moiety, and fluorophenyl group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(3-methylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O/c1-18-5-4-6-23(13-18)29-26(31)20(15-28)14-21-17-30(25-8-3-2-7-24(21)25)16-19-9-11-22(27)12-10-19/h2-14,17H,16H2,1H3,(H,29,31)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHYXZKBLHOQX-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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